
N-Benzoyl-4-nitrophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-4-nitrophenylalanine is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a nitro group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl-4-nitrophenylalanine can be synthesized through a multi-step process. One common method involves the acylation of 4-nitrophenylalanine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-4-nitrophenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be removed through catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Conversion to 4-aminophenylalanine derivatives.
Reduction: Formation of benzoyl-free phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzoyl-4-nitrophenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-Benzoyl-4-nitrophenylalanine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can modulate the compound’s binding affinity to proteins and enzymes, influencing its biological activity .
Comparison with Similar Compounds
- N-Benzoyl-4-hydroxyphenylalanine
- N-Benzoyl-4-aminophenylalanine
- N-Benzoyl-4-methoxyphenylalanine
Comparison: N-Benzoyl-4-nitrophenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits different reactivity patterns in oxidation and reduction reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
69935-12-2 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-benzamido-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H14N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-9,14H,10H2,(H,17,19)(H,20,21) |
InChI Key |
VPKNYNJAINDWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)

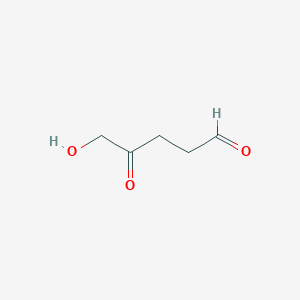
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
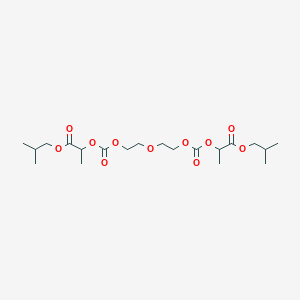
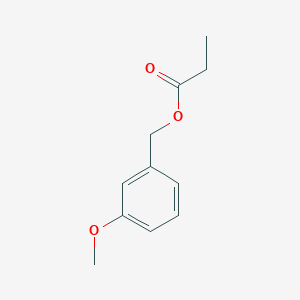
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)

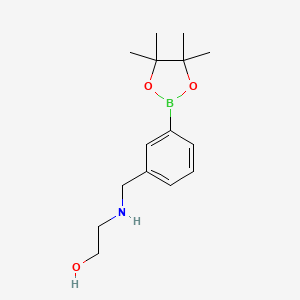

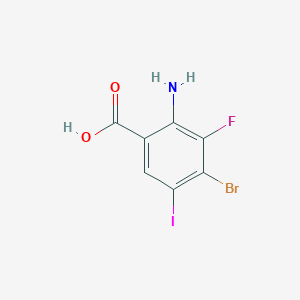
![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)
![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)
![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
